molecular formula C22H26O13 B13031898 ((2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-2-yl)methyl 3,4,5-trihydroxybenzoate

((2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-2-yl)methyl 3,4,5-trihydroxybenzoate

Cat. No.: B13031898
M. Wt: 498.4 g/mol
InChI Key: AKFOPXJJCZAISC-LNBCOLIQSA-N
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Description

The compound “((2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-2-yl)methyl3,4,5-trihydroxybenzoate” is a complex organic molecule that features multiple hydroxyl groups and methoxy groups attached to a tetrahydropyran ring and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and esterification reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The methoxy groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while substitution reactions on the aromatic ring could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biology, this compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it could interact with enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glycosides and benzoates with multiple hydroxyl and methoxy groups. Examples include:

    Quercetin glycosides: Known for their antioxidant properties.

    Vanillin derivatives: Used in flavoring and fragrance industries.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H26O13

Molecular Weight

498.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,4,6-trimethoxyphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C22H26O13/c1-30-10-6-13(31-2)20(14(7-10)32-3)35-22-19(28)18(27)17(26)15(34-22)8-33-21(29)9-4-11(23)16(25)12(24)5-9/h4-7,15,17-19,22-28H,8H2,1-3H3/t15-,17-,18+,19-,22+/m1/s1

InChI Key

AKFOPXJJCZAISC-LNBCOLIQSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)OC

Origin of Product

United States

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